molecular formula C26H26N4O3 B11273569 N-(4-ethylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

N-(4-ethylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B11273569
M. Wt: 442.5 g/mol
InChI Key: PDWQBCPMCAKINT-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-3-OXO-5-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-3-OXO-5-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Cyclization Reactions: These reactions involve the formation of the pyrazolo[4,3-c]pyridine core structure through cyclization of appropriate precursors.

    Substitution Reactions: Functional groups are introduced into the molecule through substitution reactions, often using reagents such as alkyl halides or aryl halides.

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule, facilitating the formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-3-OXO-5-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, aryl halides, and other electrophilic or nucleophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ETHYLPHENYL)-3-OXO-5-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-3-OXO-5-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ETHYLPHENYL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
  • N-(4-ETHYLPHENYL)-3-OXO-5-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE

Uniqueness

N-(4-ETHYLPHENYL)-3-OXO-5-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide

InChI

InChI=1S/C26H26N4O3/c1-2-18-10-12-19(13-11-18)27-25(31)22-16-29(15-21-9-6-14-33-21)17-23-24(22)28-30(26(23)32)20-7-4-3-5-8-20/h3-5,7-8,10-13,16-17,21H,2,6,9,14-15H2,1H3,(H,27,31)

InChI Key

PDWQBCPMCAKINT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5

Origin of Product

United States

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